11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride
Description
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a dibenzodiazepinone derivative characterized by:
- Core structure: A fused tricyclic system with a seven-membered diazepine ring (two benzene rings fused to a diazepinone moiety) .
- Substituents: A chlorine atom at position 3 on the aromatic ring. A 3-(dimethylamino)propyl group at position 5 of the diazepine ring. A hydrochloride salt modification, enhancing solubility and bioavailability .
- Molecular formula: C₁₉H₂₂ClN₃O·HCl (calculated from and ).
Properties
CAS No. |
32038-67-8 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
3-(9-chloro-6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-5-11-22-16-7-4-3-6-15(16)20-18(23)14-9-8-13(19)12-17(14)22;/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23);1H |
InChI Key |
GGLQKLQQWQDYAR-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2NC(=O)C3=C1C=C(C=C3)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 11-Haloacetyl-5,11-dihydro-6H-dibenzo(b,e)(1,4)diazepin-11-one
The key intermediate, 11-chloroacetyl-5,11-dihydro-6H-dibenzo(b,e)(1,4)diazepin-11-one , is synthesized by acylation of the parent dibenzo diazepinone with a haloacetyl halide (commonly chloroacetyl chloride). The reaction is typically carried out under the following conditions:
- Reagents : Parent dibenzo diazepinone, chloroacetyl chloride.
- Solvent : An inert organic solvent such as benzene, toluene, acetone, or dioxane.
- Temperature : Elevated temperatures, often reflux at the boiling point of the solvent.
- Base : A hydrogen halide scavenger such as triethylamine, pyridine, or an alkali metal carbonate to neutralize released HCl.
- Reaction time : Several hours until completion, monitored by TLC or other analytical methods.
This reaction produces the 11-chloroacetyl intermediate in good yield, often isolable by crystallization without extensive purification.
Step 2: Nucleophilic Substitution with Secondary Amine
The 11-chloroacetyl intermediate is then reacted with N,N-dimethylpropylamine or a related secondary amine to introduce the 3-(dimethylamino)propyl substituent at the 11-position:
- Reagents : 11-chloroacetyl intermediate and excess secondary amine (e.g., N,N-dimethylpropylamine).
- Solvent : Ethanol, acetone, or dioxane are preferred solvents.
- Temperature : Elevated temperature, typically reflux conditions.
- Acid-binding agent : Excess amine often serves as the acid scavenger; alternatively, bases like sodium carbonate may be added.
- Reaction conditions : The reaction is conducted in a closed vessel if the amine is volatile.
- Work-up : After reaction completion, the mixture is cooled and the product precipitated or extracted.
- Purification : Recrystallization from ethanol or similar solvents yields the hydrochloride salt of the target compound.
This step forms the hydrochloride salt of the final compound by acidification, typically using hydrochloric acid in an organic solvent or aqueous medium.
Data Table: Summary of Preparation Conditions
| Step | Starting Material | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | 5,11-Dihydro-6H-dibenzo(b,e)(1,4)diazepin-11-one | Chloroacetyl chloride, base (triethylamine) | Benzene, toluene, acetone, dioxane | Reflux (solvent boiling point) | Formation of 11-chloroacetyl intermediate |
| 2 | 11-chloroacetyl-5,11-dihydro-6H-dibenzo diazepinone | N,N-dimethylaminopropylamine (excess), acid scavenger optional | Ethanol, acetone, dioxane | Reflux | Nucleophilic substitution, formation of hydrochloride salt |
Comprehensive Research Findings and Notes
- The reaction of haloacetyl derivatives with secondary amines is a well-established method for functionalizing the 11-position of benzodiazepinones, enabling the introduction of various alkylamino side chains.
- The use of excess secondary amine serves dual purposes: it drives the substitution reaction to completion and neutralizes the hydrogen halide byproduct, simplifying the reaction setup.
- The hydrochloride salt form improves the compound's stability and solubility, facilitating handling and further pharmaceutical development.
- The synthetic procedures are supported by elemental analysis data confirming the composition and purity of intermediates and final products.
- Variations in the alkyl substituents on the amine allow for the synthesis of a range of analogs with potentially different pharmacological profiles.
- The described methods are consistent with industrial-scale synthesis due to their relatively straightforward reaction conditions and use of common reagents.
Chemical Reactions Analysis
Types of Reactions
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used in the development of antipsychotic drugs, such as clozapine, which is used to treat schizophrenia.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity to exert antipsychotic effects. The compound’s structure allows it to bind to these receptors and alter their signaling pathways, leading to therapeutic effects in conditions like schizophrenia .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological activity and physicochemical properties of dibenzodiazepinones are highly sensitive to substituent positions and functional groups. Key analogues include:
Table 1: Structural and Functional Comparisons
Key Observations :
Chlorine Position :
- 3-Chloro (target compound) vs. 8-chloro (50892-62-1): The 8-chloro derivative exhibits Chk1 kinase inhibition for anticancer applications, while the 3-chloro variant shows CNS activity . Chlorine at position 8 enhances electrophilicity, promoting nucleophilic reactivity in synthetic pathways .
- 7-Chloro (): Similar molecular weight to the target compound but distinct receptor selectivity due to substituent positioning.
Aminoalkyl Side Chains: 3-(Dimethylamino)propyl (target) vs. 2-(dimethylamino)ethyl (4498-32-2): The longer propyl chain in the target compound may improve blood-brain barrier penetration compared to ethyl chains . Dimethylaminoethyl groups are common in antidepressants (e.g., Noveril®), highlighting the role of aminoalkyl chains in CNS drug design .
Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility, critical for oral bioavailability, whereas non-salt forms (e.g., 50892-62-1) are typically used in kinase assays .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-3-chloro-5-(3-(dimethylamino)propyl)-, hydrochloride is a compound that belongs to the dibenzodiazepinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of dibenzodiazepinone derivatives typically involves multi-step organic reactions. A notable method includes the reaction of various substituted anilines with carbonyl compounds under acidic or basic conditions. The resultant compounds are often evaluated for their biological properties post-synthesis.
Anticancer Properties
Research has demonstrated that derivatives of 11H-dibenzo(b,e)(1,4)diazepin-11-one exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study synthesized a series of dibenzodiazepinone derivatives and evaluated their effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound exhibited potent tumor growth inhibition with IC50 values ranging from 0.71 to 7.29 μM. Key findings include:
- Mechanism of Action : The compound induced apoptosis and arrested the cell cycle at the G2/M phase in a dose-dependent manner.
- Cellular Impact : Hoechst staining analysis indicated that the compound inhibited tumor cell proliferation through apoptosis induction. Additionally, it raised levels of reactive oxygen species (ROS) and affected mitochondrial membrane potential (ΔΨm), indicating oxidative stress as a mechanism for its anticancer activity .
Neurological Effects
The dibenzodiazepinone class has been explored for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. Some studies suggest that these compounds may act as modulators of cholinergic receptors, which are crucial in cognitive functions and memory.
- Muscarinic Receptor Interaction : Certain derivatives have shown affinity for muscarinic receptors (M1-M5), which are implicated in various neurological conditions including Alzheimer's disease. The modulation of these receptors can enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of dibenzodiazepinones:
- Case Study on Cancer Treatment : In a controlled laboratory setting, treatment with a specific derivative led to significant tumor regression in xenograft models of breast cancer. The study emphasized the importance of further clinical trials to evaluate efficacy in humans.
- Neurological Assessment : A study involving animal models demonstrated improved cognitive function following administration of dibenzodiazepinone derivatives. Behavioral tests indicated enhanced memory retention and learning capabilities.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| IC50 (A549 Cell Line) | 0.71 - 7.29 μM |
| Mechanism | Apoptosis induction |
| Receptor Affinity | M1-M5 muscarinic receptors |
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound’s solubility in water and alcohol (due to its hydrochloride salt form) facilitates dissolution in polar solvents for in vitro assays . Key properties include:
- Molecular Formula : C₁₉H₂₂ClN₃O·HCl (derived from structural analogs in and ).
- SMILES : Clc1cc2c(N(CCCN(C)C)C(=O)Nc3ccccc23)cc1 (modified from ).
- Critical Solubility Data : Hydrochloride salts generally exhibit enhanced solubility in aqueous media, enabling dose-response studies in biological buffers.
- Experimental Design Tip : Use UV-Vis spectroscopy or HPLC to monitor stability in solution under varying pH and temperature conditions .
Q. How can researchers synthesize and purify this compound with high reproducibility?
- Methodological Answer :
- Synthetic Route : Adapt palladium-catalyzed cyclization protocols (e.g., ) using 3-chloro-substituted dibenzo[b,e]diazepinone intermediates.
- Purification : Column chromatography (e.g., silica gel with PE:EA gradients) ensures removal of byproducts like unreacted boronic acids .
- Characterization : Confirm purity via ¹H/¹³C NMR (aromatic proton regions at δ 6.5–8.5 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate activity assays (e.g., receptor binding vs. cellular viability) using orthogonal methods. For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay endpoints.
- Structural Analogs : Compare activity profiles with related dibenzoazepines (e.g., ’s HK6 and HK7) to identify critical substituents (e.g., 3-chloro vs. dimethylamino groups) .
- Theoretical Framework : Link results to receptor-ligand interaction models (e.g., docking studies using InChI-derived 3D structures) to explain outliers .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADME Prediction : Use tools like ACD/Percepta () to estimate logP (~2.8) and pKa (dimethylamino group ~9.5), indicating moderate blood-brain barrier penetration.
- Metabolite Identification : Simulate cytochrome P450-mediated oxidation (e.g., N-demethylation) using Gaussian-based DFT calculations. Validate with LC-MS/MS in hepatocyte models .
- Toxicity Screening : Apply QSAR models to predict hERG inhibition risk, a common off-target effect of cationic amphiphilic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
